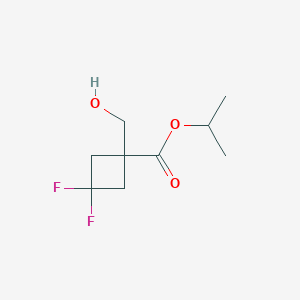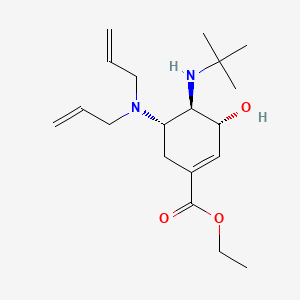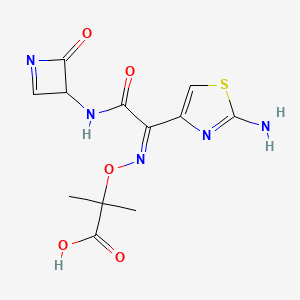
(Z)-2-(((1-(2-Aminothiazol-4-yl)-2-oxo-2-((2-oxo-2,3-dihydroazet-3-yl)amino)ethylidene)amino)oxy)-2-methylpropanoic Acid (Ceftazidime Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(((1-(2-Aminothiazol-4-yl)-2-oxo-2-((2-oxo-2,3-dihydroazet-3-yl)amino)ethylidene)amino)oxy)-2-methylpropanoic Acid: is a known impurity of the antibiotic ceftazidime. This compound is of interest due to its structural complexity and potential implications in the synthesis and stability of ceftazidime.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(((1-(2-Aminothiazol-4-yl)-2-oxo-2-((2-oxo-2,3-dihydroazet-3-yl)amino)ethylidene)amino)oxy)-2-methylpropanoic Acid involves multiple steps, starting from the appropriate thiazole derivative. The key steps include:
Formation of the thiazole ring: This is typically achieved through the cyclization of a suitable precursor.
Introduction of the azetidinone moiety: This involves the reaction of the thiazole derivative with an azetidinone precursor under controlled conditions.
Formation of the oxime linkage: This step involves the reaction of the intermediate with hydroxylamine or a similar reagent to form the oxime group.
Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps, such as crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the azetidinone moiety.
Reduction: Reduction reactions can occur at the oxime group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can yield amines.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as a reference standard in the analysis of ceftazidime and its impurities. It is also studied for its reactivity and stability under various conditions.
Biology and Medicine: : While the compound itself may not have direct therapeutic applications, its study helps in understanding the stability and degradation pathways of ceftazidime, which is crucial for ensuring the efficacy and safety of the antibiotic.
Industry: : In the pharmaceutical industry, the compound is used in quality control processes to ensure the purity of ceftazidime. It is also of interest in the development of new synthetic routes and optimization of existing processes.
Mecanismo De Acción
The compound does not have a direct mechanism of action as a therapeutic agent. its presence as an impurity can affect the stability and efficacy of ceftazidime. The molecular interactions and pathways involved in its formation and degradation are of interest in the study of ceftazidime’s overall stability.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-(((1-(2-Aminothiazol-4-yl)-2-oxo-2-((2-oxo-2,3-dihydroazet-3-yl)amino)ethylidene)amino)oxy)-2-methylpropanoic Acid: is similar to other cephalosporin impurities, such as:
Uniqueness: : The uniqueness of this compound lies in its specific structure, which includes the thiazole ring, azetidinone moiety, and oxime linkage. This combination of functional groups contributes to its distinct reactivity and stability profile, making it a valuable compound for study in the context of ceftazidime impurities.
Propiedades
Fórmula molecular |
C12H13N5O5S |
|---|---|
Peso molecular |
339.33 g/mol |
Nombre IUPAC |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[(2-oxo-3H-azet-3-yl)amino]ethylidene]amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C12H13N5O5S/c1-12(2,10(20)21)22-17-7(6-4-23-11(13)16-6)9(19)15-5-3-14-8(5)18/h3-5H,1-2H3,(H2,13,16)(H,15,19)(H,20,21)/b17-7- |
Clave InChI |
DVAOBCGKBRHROM-IDUWFGFVSA-N |
SMILES isomérico |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)NC2C=NC2=O |
SMILES canónico |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C=NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid](/img/structure/B14898673.png)
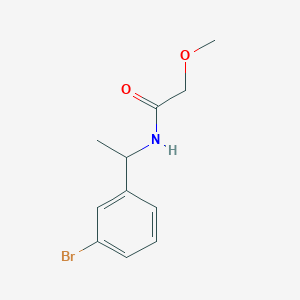
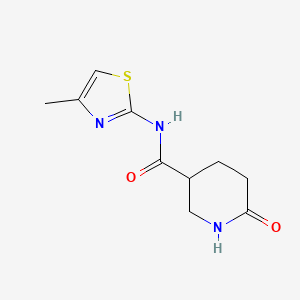
![1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14898692.png)
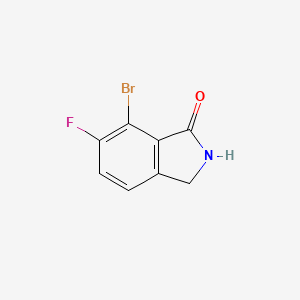
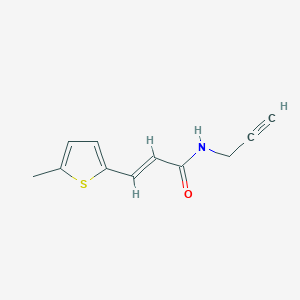


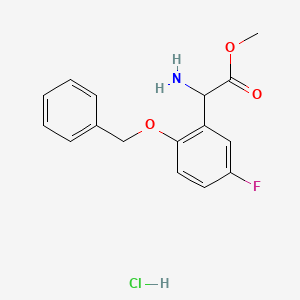
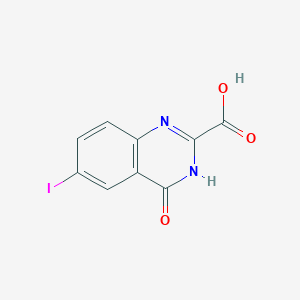

![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)
